Cas no 886-60-2 (1-Phenyl-3-(2-pyridyl)-2-thiourea)

1-Phenyl-3-(2-pyridyl)-2-thiourea structure
886-60-2 structure
상품 이름:1-Phenyl-3-(2-pyridyl)-2-thiourea
CAS 번호:886-60-2
MF:C12H11N3S
메가와트:229.300840616226
MDL:MFCD00023430
CID:40197
PubChem ID:701009

1-Phenyl-3-(2-pyridyl)-2-thiourea 화학적 및 물리적 성질

이름 및 식별자

    • 1-Phenyl-3-(2-pyridyl)-2-thiourea
    • 1-phenyl-3-pyridin-2-ylthiourea
    • 1-Phenyl-3-pyridin-2-yl-thiourea
    • EINECS 212-951-0
    • N-Phenyl-N'-2-pyridylthiourea
    • N-Phenyl-N'-pyrid-2-yl-thioharnstoff
    • Thiourea,N-phenyl-N'-2-pyridinyl
    • N-Phenyl-N′-2-pyridinylthiourea (ACI)
    • Urea, 1-phenyl-3-(2-pyridyl)-2-thio- (6CI, 7CI, 8CI)
    • 1-Phenyl-3-(2-pyridyl)thiourea
    • 1-Phenyl-3-(pyridin-2-yl)thiourea
    • 3-Phenyl-1-(2-pyridyl)thiourea
    • N,N′-α-Pyridylphenylthiourea
    • N-Phenyl-N′-(2-pyridinyl)thiourea
    • N-Phenyl-N′-(2-pyridyl)thiourea
    • N-Phenyl-N′-α-pyridylthiourea
    • NSC 161945
    • Thiourea, N-phenyl-N'-2-pyridinyl-
    • NSC-830416
    • NS00039286
    • SMR000282607
    • WLN: T6NJ BMYUS&MR
    • MFCD00023430
    • STK730821
    • N-PHENYL-N'-(2-PYRIDYL)THIOUREA
    • AI3-63147
    • SCHEMBL2634977
    • P-2-PTU
    • HMS1676N10
    • DB-057094
    • N-2-pyridyl-N'-phenylthiourea
    • AKOS000601667
    • 1-(2-Pyridyl)-3-phenylthiourea
    • CHEMBL1971338
    • 5-22-08-00345 (Beilstein Handbook Reference)
    • SR-01000397811
    • BRN 0169885
    • PHTU
    • EN300-11741374
    • N-phenyl-N'-(2-pyridinyl)thiourea
    • 886-60-2
    • 3-phenyl-1-(pyridin-2-yl)thiourea
    • BDBM50448192
    • NSC-161945
    • F0769-0076
    • MLS000712840
    • SR-01000397811-1
    • CS-0314481
    • DTXSID40237196
    • Oprea1_317238
    • AE-848/01008063
    • DTXCID40159687
    • NSC161945
    • BRD-K72676550-001-05-8
    • Urea, 1-phenyl-3-(2-pyridyl)-2-thio-
    • NSC830416
    • Z56791085
    • MDL: MFCD00023430
    • 인치: 1S/C12H11N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16)
    • InChIKey: JFHXWMRFXORESD-UHFFFAOYSA-N
    • 미소: S=C(NC1C=CC=CC=1)NC1C=CC=CN=1

계산된 속성

  • 정밀분자량: 229.06700
  • 동위원소 질량: 229.067368
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 226
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 69
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.3
  • 상호 변형 이기종 수량: 5

실험적 성질

  • 밀도: 1.341
  • 융해점: 173°C
  • 비등점: 371 °C at 760 mmHg
  • 플래시 포인트: 371 °C at 760 mmHg
  • 굴절률: 1.761
  • PSA: 69.04000
  • LogP: 3.03650

1-Phenyl-3-(2-pyridyl)-2-thiourea 보안 정보

  • 위험 등급:IRRITANT

1-Phenyl-3-(2-pyridyl)-2-thiourea 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

1-Phenyl-3-(2-pyridyl)-2-thiourea 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A029190893-500g
1-Phenyl-3-(pyridin-2-yl)thiourea
886-60-2 95%
500g
$567.62 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
056812-10g
1-Phenyl-3-(2-pyridyl)-2-thiourea
886-60-2
10g
632CNY 2021-05-07
Enamine
EN300-11741374-0.25g
3-phenyl-1-(pyridin-2-yl)thiourea
886-60-2 90%
0.25g
$315.0 2023-11-13
Enamine
EN300-11741374-1g
3-phenyl-1-(pyridin-2-yl)thiourea
886-60-2 90%
1g
$342.0 2023-11-13
Enamine
EN300-11741374-10g
3-phenyl-1-(pyridin-2-yl)thiourea
886-60-2 90%
10g
$1471.0 2023-11-13
Enamine
EN300-11741374-0.1g
3-phenyl-1-(pyridin-2-yl)thiourea
886-60-2 90%
0.1g
$301.0 2023-11-13
Enamine
EN300-11741374-0.5g
3-phenyl-1-(pyridin-2-yl)thiourea
886-60-2 90%
0.5g
$328.0 2023-11-13
Enamine
EN300-11741374-100mg
3-phenyl-1-(pyridin-2-yl)thiourea
886-60-2 90.0%
100mg
$301.0 2023-10-03
abcr
AB149872-25 g
1-Phenyl-3-(2-pyridyl)-2-thiourea; 97%
886-60-2
25 g
€168.90 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1385151-10g
1-Phenyl-3-(pyridin-2-yl)thiourea
886-60-2 95+%
10g
¥7500.00 2024-04-26

1-Phenyl-3-(2-pyridyl)-2-thiourea 합성 방법

Synthetic Routes 1

반응 조건
1.1 Solvents: Ethanol ;  8 h, 78 °C
참조
Synthesis, crystal structure, characterization and studies on DNA binding of a novel copper(II) complex [Cu(PyPt)(NO3)2]
Liu, Dan; Zhou, Yin-Zhuang, Wuji Huaxue Xuebao, 2009, 25(10), 1797-1804

Synthetic Routes 2

반응 조건
1.1 Solvents: Tetrahydrofuran ;  15 min, 20 - 25 °C; 2 h, 20 - 25 °C
참조
A novel thiourea derivative for preconcentration of copper(II), nickel(II), cadmium(II), lead(II) and iron(II) from seawater samples for Flame Atomic Absorption Spectrophotometry
Sanlier Ucak, Sengul; Aydin, Adnan, Marine Pollution Bulletin, 2022, 180,

Synthetic Routes 3

반응 조건
1.1 Solvents: Ethanol
참조
1-(Methyldithiocarbonyl)imidazole: a useful thiocarbonyl transfer reagent for synthesis of substituted thioureas
Mohanta, Pramod K.; Dhar, Sanchita; Samal, S. K.; Ila, H.; Junjappa, H., Tetrahedron, 2000, 56(4), 629-637

Synthetic Routes 4

반응 조건
1.1 Solvents: Ethanol
참조
Synthesis and antibacterial activity of pyridyl thioureas and arylthiosemicarbazones
Kumar, K. S.; Singh, S. K.; Pandeya, S. N., Bollettino Chimico Farmaceutico, 2001, 140(4), 238-242

Synthetic Routes 5

반응 조건
1.1 Reagents: 2,4-Dimethylpyridine ,  Oxygen Solvents: 1,2-Dichloroethane ;  50 °C
참조
Copper-Catalyzed Aerobic Oxidative [3+2] Annulation for the Synthesis of 5-Amino/Imino-Substituted 1,2,4-Thiadiazoles through C-N/N-S Bond Formation
Yu, Wentao; Huang, Yubing; Li, Jianxiao; Tang, Xiaodong; Wu, Wanqing ; et al, Journal of Organic Chemistry, 2018, 83(16), 9334-9343

Synthetic Routes 6

반응 조건
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  0 °C → rt
참조
A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779
Dugan, Benjamin J.; Gingrich, Diane E.; Mesaros, Eugen F.; Milkiewicz, Karen L.; Curry, Matthew A.; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5243-5254

Synthetic Routes 7

반응 조건
1.1 10 - 15 min, 100 °C
참조
Synthesis, phytotoxic, cytotoxic, acetylcholinesterase and butyrylcholinesterase activities of N,N'-diaryl unsymmetrically substituted thioureas
Begum, Saeedan; Choudhary, M. Iqbal; Khan, Khalid M., Natural Product Research, 2009, 23(18), 1719-1730

Synthetic Routes 8

반응 조건
1.1 Solvents: tert-Butanol ;  20 h, reflux
참조
Antimycobacterial and anti-inflammatory activities of thiourea derivatives focusing on treatment approaches for severe pulmonary tuberculosis
Calixto, Sanderson Dias; Simao, Thatiana Lopes Bia Ventura; Palmeira-Mello, Marcos Vinicius; Viana, Gil Mendes; Assumpcao, Paloma Wetler Meireles Carreiros; et al, Bioorganic & Medicinal Chemistry, 2022, 53,

Synthetic Routes 9

반응 조건
1.1 Solvents: Ethanol ;  2 h, reflux
참조
Synthesis, characterization, crystal structure and luminescence properties of phosphinic silver(I) complexes with thiourea derivatives
Belicchi Ferrari, Marisa; Bisceglie, Franco; Cavalli, Enrico; Pelosi, Giorgio; Tarasconi, Pieralberto; et al, Inorganica Chimica Acta, 2007, 360(10), 3233-3240

Synthetic Routes 10

반응 조건
참조
Synthesis and spectral and biological activity of new complexes in N-phenyl-N'-(2-pyridyl)thiourea with manganese(II), iron(II), cobalt(II) and copper(II)
Sarkis, George Y.; Farah, Robin G., Abhath Al-Yarmouk, 2004, 13(1),

Synthetic Routes 11

반응 조건
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  25 min, rt
참조
Organic reactions in ionic liquids: ionic liquid-promoted efficient synthesis of disubstituted and trisubstituted thiourea derivatives
Le, Zhang Gao; Chen, Zhen Chu; Hu, Yi; Zheng, Qin Guo, Chinese Chemical Letters, 2005, 16(2), 201-204

Synthetic Routes 12

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
참조
Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas
Khan, Khalid Mohammed; Naz, Farzana; Taha, Muhammad; Khan, Ajmal; Perveen, Shahnaz; et al, European Journal of Medicinal Chemistry, 2014, 74, 314-323

Synthetic Routes 13

반응 조건
1.1 Solvents: Toluene ;  rt → reflux; 5 h, reflux
참조
Fused polycyclic nitrogen-containing heterocycles
Mamedov, V. A.; Zhukova, N. A.; Beschastnova, T. N.; Levin, Ya. A.; Gubaidullin, A. T.; et al, Russian Chemical Bulletin, 2007, 56(11), 2308-2314

Synthetic Routes 14

반응 조건
1.1 Reagents: Sodium borohydride Catalysts: Tris[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]diaquafluoro-μ3-oxotrichr… (post-treated with cyanuric chloride; aminopyridine; NiCl2) Solvents: Water ;  20 min, rt
참조
Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF
Heidari, Sara; Alavinia, Sedigheh; Ghorbani-Vaghei, Ramin, Scientific Reports, 2023, 13(1),

Synthetic Routes 15

반응 조건
1.1 Solvents: Dimethyl sulfoxide ;  4 min, 120 °C
참조
Diversity-Oriented Synthesis of Thiazolidine-2-imines via Microwave-Assisted One-Pot, Telescopic Approach and Its Interaction with Biomacromolecules
Saikia, Ananya Anubhav; Rao, Ramdas Nishanth; Maiti, Barnali ; Balamurali, Musuvathi Motilal ; Chanda, Kaushik, ACS Combinatorial Science, 2020, 22(11), 630-640

Synthetic Routes 16

반응 조건
1.1 Solvents: Dichloromethane ;  rt; 4 h, reflux
참조
Synthesis and biological evaluation of novel 2-imino-4-thiazolidinones as potential antitumor agents for glioblastoma
Campos, Jose Coan; Campos, Patrick Teixeira; Pedra, Nathalia Stark; Bona, Natalia Pontes ; Soares, Mayara Sandrielly ; et al, Medicinal Chemistry (Sharjah, 2022, 18(4), 452-462

Synthetic Routes 17

반응 조건
1.1 Catalysts: Tungstate (sulfated) ;  3 h, 90 °C
참조
Sulfated-Tungstate-Catalyzed Synthesis of Ureas/Thioureas via Transamidation and Synthesis of Forchlorofenuron
Wagh, Ganesh D.; Pathare, Sagar P.; Akamanchi, Krishnacharya G., ChemistrySelect, 2018, 3(25), 7049-7053

Synthetic Routes 18

반응 조건
1.1 Solvents: 1,4-Dioxane
참조
High-Pressure Organic Chemistry. Part 25. High-pressure-promoted addition of isothiocyanates to aminopyridines: efficient synthesis of pyridine-thiourea conjugates as building blocks for hydrogen-bonding receptors
Kumamoto, Koji; Misawa, Yoshihiro; Tokita, Sumio; Kubo, Yuji; Kotsuki, Hiyoshizo, Tetrahedron Letters, 2002, 43(6), 1035-1038

Synthetic Routes 19

반응 조건
1.1 Solvents: Benzene
참조
Spectroscopic (C-13 NMR, IR and UV-Vis.) and structural characterization and biological activity study of some new Mg(II), Mn(II), Fe(II), Cu(II), Zn(II), Cd(II), and La(III) complexes of 1-phenyl-3-(pyridin-2-yl)-2-thiourea
Sarkis, George Y.; Sarkis, Rony G., Dirasat: Pure Sciences, 2006, 33(1), 21-27

Synthetic Routes 20

반응 조건
1.1 Solvents: Benzene ;  1.5 h, reflux; cooled
참조
Palladium(II) and platinum(II) complexes containing the mixed ligands N-phenyl-N'-(2-pyridinyl or 2-pyridinylmethyl)thiourea and diphosphines Ph2P(CH2)nPPh2 (n = 1-4)
Al-Hayaly, Lamaan J.; Abdullah, Bayazeed H.; Al-Dulaimi, Adnan A. N.; Al-Jibori, Subhi A., Oriental Journal of Chemistry, 2008, 24(2), 381-388

1-Phenyl-3-(2-pyridyl)-2-thiourea Raw materials

1-Phenyl-3-(2-pyridyl)-2-thiourea Preparation Products

1-Phenyl-3-(2-pyridyl)-2-thiourea 관련 문헌

  • 1. Pyridine adducts of arylbismuth(III) halides
    Sian C. James,Nicholas C. Norman,A. Guy Orpen J. Chem. Soc. Dalton Trans. 1999 2837
  • 2. Synthesis and X-ray crystal structure of trichlorotris[1-phenyl-3-(2-pyridyl)-2-thiourea-S]bismuth(III) and di-μ-chloro-tetrachlorotetrakis(NN′-diethylimidazolidine-2-thione-S)dibismuth(III)
    Luigi P. Battaglia,Anna Bonamartini Corradi J. Chem. Soc. Dalton Trans. 1983 2425
  • 3. Synthesis and X-ray crystal structure of trichlorotris[1-phenyl-3-(2-pyridyl)-2-thiourea-S]bismuth(III) and di-μ-chloro-tetrachlorotetrakis(NN′-diethylimidazolidine-2-thione-S)dibismuth(III)
    Luigi P. Battaglia,Anna Bonamartini Corradi J. Chem. Soc. Dalton Trans. 1983 2425

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:886-60-2)1-Phenyl-3-(2-pyridyl)-2-thiourea
A842829
순결:99%
재다:25g
가격 ($):153.0